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6-Bromo-3-chloro-2-hydroxybenzoic acid

Cat. No.: B12850626
M. Wt: 251.46 g/mol
InChI Key: XZGAOTIYNLVOPG-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Carboxylic Acids in Organic Synthesis

Halogenated aromatic carboxylic acids are of paramount importance in organic synthesis due to the unique reactivity conferred by the halogen and carboxylic acid functional groups. Halogens can act as directing groups in electrophilic aromatic substitution reactions and can be readily displaced or transformed through various cross-coupling reactions, offering a powerful tool for molecular construction. acs.org The carboxylic acid group, on the other hand, can be converted into a variety of other functional groups, such as esters, amides, and acid halides, further expanding their synthetic utility. acs.org This dual functionality makes halogenated aromatic carboxylic acids valuable precursors for creating complex molecular architectures. acs.org The presence of halogens can also modulate the electronic properties of the aromatic ring, influencing the acidity of the carboxylic acid and the reactivity of the entire molecule.

Overview of Salicylic (B10762653) Acid Derivatives and Their Functional Importance

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are a well-known class of compounds with a long history of use in medicine and other applications. nih.govtandfonline.comtandfonline.com Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used drugs in the world for its anti-inflammatory, analgesic, and antipyretic properties. tandfonline.com Other derivatives, such as methyl salicylate, are used in flavorings and as topical analgesics. tandfonline.com The functional importance of salicylic acid derivatives stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. tandfonline.comwikipedia.org The core structure of salicylic acid, with its ortho-positioned hydroxyl and carboxyl groups, is crucial for its biological activity and provides a versatile scaffold for the development of new therapeutic agents. nih.govtandfonline.com

Structural Context of 6-Bromo-3-chloro-2-hydroxybenzoic Acid within Halogenated Benzoic Acid Frameworks

This compound is a specific example of a dihalogenated derivative of salicylic acid. Its structure is defined by a benzoic acid backbone with a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position. This precise arrangement of substituents places it within the broader family of halogenated benzoic acids and more specifically, within the subgroup of bromochlorohydroxybenzoic acids.

Positional Isomerism and Structural Analogs within Bromochlorohydroxybenzoic Acids

The concept of positional isomerism is critical when considering the chemical and physical properties of substituted aromatic compounds. For bromochlorohydroxybenzoic acids, numerous isomers can exist depending on the relative positions of the bromine, chlorine, and hydroxyl groups on the benzoic acid ring. Each isomer will exhibit unique electronic and steric properties, leading to differences in reactivity, acidity, and potential biological activity. A few examples of positional isomers of this compound are presented in the table below.

Compound NameCAS NumberMolecular FormulaNotes
3-Bromo-2-chloro-6-hydroxybenzoic acid1936553-19-3C7H4BrClO3An isomer with the bromine and chlorine atoms in different positions. sigmaaldrich.combiosynth.com
6-Bromo-2-chloro-3-hydroxybenzoic acid91659-23-3C7H4BrClO3An isomer with the chlorine and hydroxyl groups in different positions. aobchem.com
3-Bromo-6-chloro-2-hydroxybenzoic acid1935195-64-4C7H4BrClO3Another isomer with a different substitution pattern. synquestlabs.com

Comparative Analysis with Di- and Tri-Halogenated Benzoic Acid Scaffolds

The properties of this compound can be further understood by comparing it to other di- and tri-halogenated benzoic acid scaffolds. The number and type of halogen atoms, as well as their positions, significantly impact the molecule's characteristics. For instance, increasing the number of halogen substituents generally increases the lipophilicity and can alter the acidity of the carboxylic acid group. The table below provides a comparison with other halogenated benzoic acids.

Compound NameNumber of Halogen AtomsHalogen TypesKey Structural Features
2,4-Dichlorobenzoic acid2ChlorineA dichlorinated benzoic acid.
3,5-Dibromobenzoic acid2BromineA dibrominated benzoic acid.
2,3,5-Triiodobenzoic acid3IodineA tri-iodinated benzoic acid used as a plant growth regulator.
3,6-Dichloro-2-hydroxybenzoic acid2ChlorineThe penultimate intermediate in the synthesis of the herbicide dicamba. semanticscholar.org

Research Gaps and Future Trajectories for Advanced Investigations

Despite the established importance of halogenated benzoic acids, specific compounds like this compound remain relatively understudied. Significant research gaps exist regarding its synthesis, reactivity, and potential applications. Future investigations could focus on several key areas:

Development of Novel Synthetic Methodologies: While general methods for the halogenation of benzoic acids exist, the regioselective synthesis of polysubstituted derivatives like this compound can be challenging. researchgate.netrsc.orgscispace.comnih.gov Research into new catalytic systems, perhaps employing transition metals, could provide more efficient and selective routes to this and related compounds. rsc.orgscispace.comnih.govnih.gov

Exploration of Chemical Reactivity: A detailed study of the reactivity of the different functional groups in this compound is needed. This includes investigating its participation in cross-coupling reactions, derivatization of the carboxylic acid, and reactions involving the hydroxyl group. Understanding its reactivity profile will unlock its potential as a versatile building block.

Investigation of Biological Activity: Given that many halogenated salicylic acid derivatives exhibit interesting biological properties, screening this compound for various activities, such as antimicrobial, anti-inflammatory, or herbicidal effects, could be a fruitful area of research. nih.govrsc.orgresearchgate.net Computational studies could be employed to predict potential biological targets and guide experimental work.

Materials Science Applications: The unique electronic properties conferred by the halogen substituents might make this compound or its derivatives suitable for applications in materials science, for example, as components of liquid crystals, polymers, or organic electronic devices. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO3 B12850626 6-Bromo-3-chloro-2-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClO3

Molecular Weight

251.46 g/mol

IUPAC Name

6-bromo-3-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)

InChI Key

XZGAOTIYNLVOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Halogenated Salicylic (B10762653) Acid Derivatives

The introduction of halogen atoms onto the salicylic acid core is a well-explored area of organic synthesis, primarily driven by the utility of these compounds as intermediates in the preparation of pharmaceuticals and other fine chemicals. The methodologies employed are designed to control the position of the incoming halogen, a challenge given the activating and directing nature of the resident substituents.

Electrophilic aromatic substitution (EAS) is the most direct method for introducing halogen atoms to an aromatic ring. The outcome of these reactions is governed by the interplay of the electronic effects (both inductive and resonance) of the substituents already present on the ring. In salicylic acid, the hydroxyl group is a strong activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. The strong activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and to a lesser extent, 6).

The bromination of salicylic acid derivatives can be achieved using various brominating agents, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the starting material.

For the synthesis of 6-bromo-3-chloro-2-hydroxybenzoic acid, a potential strategy involves the bromination of 3-chlorosalicylic acid. In this precursor, the hydroxyl group strongly activates the ortho and para positions (positions 4 and 6). The chloro and carboxyl groups are deactivating. Therefore, the incoming bromine electrophile is expected to be directed to the 4- and 6-positions. Steric hindrance from the adjacent carboxyl group at position 2 and the chloro group at position 3 may influence the distribution of the products, potentially favoring substitution at the less hindered 6-position.

Table 1: Representative Conditions for Directed Bromination of a Substituted Salicylic Acid Derivative

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Product(s)Yield (%)
3-Chlorosalicylic acidBromine (Br₂)Acetic AcidRoom TemperatureThis compound and other isomersNot specified
Salicylic acidN-Bromosuccinimide (NBS)Acetonitrile (B52724)0 to Room Temp5-Bromosalicylic acid, 3,5-Dibromosalicylic acidVariable

Note: The data in this table is representative of general bromination reactions on salicylic acid derivatives and is intended to be illustrative of the methodologies employed.

Similar to bromination, directed chlorination of salicylic acid derivatives is a key synthetic transformation. The chlorination of 6-bromosalicylic acid presents a plausible route to the target compound. In 6-bromosalicylic acid, the hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The bromo and carboxyl groups are deactivating. The strong activation of the hydroxyl group would favor chlorination at the 3- and 5-positions. The position of the existing bromine atom at C6 would sterically hinder the C5 position to some extent, potentially leading to preferential chlorination at the C3 position.

Chlorination is typically carried out using reagents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The choice of solvent can also influence the outcome of the reaction.

Table 2: Representative Conditions for Directed Chlorination of a Substituted Salicylic Acid Derivative

Starting MaterialChlorinating AgentCatalyst/SolventTemperature (°C)Product(s)Yield (%)
6-Bromosalicylic acidSulfuryl chloride (SO₂Cl₂)DichloromethaneRoom TemperatureThis compound and other isomersNot specified
Salicylic acidChlorine (Cl₂)Acetic Acid0-105-Chlorosalicylic acid, 3,5-Dichlorosalicylic acidVariable

Note: The data in this table is representative of general chlorination reactions on salicylic acid derivatives and is intended to be illustrative of the methodologies employed.

An alternative to the direct halogenation of a salicylic acid derivative is a multi-step approach starting from a substituted benzoic acid. This strategy allows for a more controlled introduction of the required functional groups, potentially leading to a higher yield of the desired isomer.

The synthesis could commence with a substituted benzoic acid that already contains one of the desired halogens. For instance, starting with 3-chloro-2-hydroxybenzoic acid (3-chlorosalicylic acid), a subsequent bromination step would be required. As discussed previously, the directing effects of the hydroxyl and carboxyl groups would guide the incoming bromine. The challenge in such an approach is to achieve high regioselectivity in the bromination step and to separate the desired isomer from any byproducts.

Conversely, the synthesis could begin with a bromo-substituted benzoic acid derivative. Starting with 2-hydroxy-6-bromobenzoic acid (6-bromosalicylic acid), a subsequent chlorination reaction would be necessary. The principles of electrophilic aromatic substitution would again govern the position of the incoming chlorine atom. The activating hydroxyl group would direct the chlorination to the 3- and 5-positions, with the potential for steric hindrance from the bromine at the 6-position favoring the 3-chloro product. The successful implementation of this route would depend on the ability to control the chlorination to achieve the desired 3-chloro-6-bromo substitution pattern.

Multi-Step Synthesis from Substituted Benzoic Acid Precursors

Ortho-Formylation Reactions (e.g., Reimer-Tiemann variant)

Ortho-formylation of phenols is a key reaction for introducing a carbonyl group adjacent to a hydroxyl group, which can then be oxidized to a carboxylic acid.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.org It typically employs chloroform (B151607) (CHCl₃) and a strong base, like potassium hydroxide (B78521) (KOH), in a biphasic system. wikipedia.orgsynarchive.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly electron-deficient species. wikipedia.org The phenoxide ion, generated by the deprotonation of the phenol (B47542), acts as the nucleophile, attacking the dichlorocarbene. wikipedia.orgyoutube.com The resulting intermediate is then hydrolyzed to yield the ortho-formyl product, salicylaldehyde (B1680747), from phenol. wikipedia.org The electron-rich nature of the phenoxide ring favors this electrophilic attack, with a preference for the ortho position. wikipedia.org While historically significant, this reaction can suffer from moderate yields and the formation of para-isomers.

More contemporary methods offer higher regioselectivity and yields. A notable alternative involves the use of magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde as the formylating agent. orgsyn.org This method has been shown to be highly effective for the exclusive ortho-formylation of a wide range of substituted phenols, including those with alkyl and alkoxy groups, which tend to promote the reaction. orgsyn.orgorgsyn.org The reaction is generally conducted by heating the phenol with the reagents in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This approach avoids the use of noxious reagents and often provides the desired salicylaldehyde in high purity, which is crucial for subsequent synthetic steps. orgsyn.orgorgsyn.org For a precursor to this compound, one could envision the ortho-formylation of 2-bromo-5-chlorophenol (B87913) using this MgCl₂-mediated method.

Advanced Catalytic Approaches in C-X Bond Formation

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation. While classical electrophilic halogenation using X₂ and a Lewis acid is common, modern catalytic methods provide superior control over regioselectivity. masterorganicchemistry.com Transition metal-catalyzed C–H activation has emerged as a powerful strategy for forming C-X bonds at positions that are difficult to access traditionally. nih.gov

Carboxylic acids can act as directing groups in these reactions, guiding the catalyst to functionalize a specific C-H bond. researchgate.net

Palladium (Pd) Catalysis : Palladium catalysts have been developed for the meta-C–H bromination and chlorination of benzoic acid derivatives. nih.gov These reactions can utilize reagents like N-bromophthalimide (NBP) and have been shown to tolerate a variety of substitution patterns, allowing for the synthesis of multi-halogenated compounds. nih.gov

Iridium (Ir) Catalysis : Iridium-based catalysts, such as (Cp*IrCl₂)₂, are effective for the ortho-C–H halogenation of benzoic acids. researchgate.netacs.org These methods can achieve high selectivity for mono-halogenation even when multiple equivalent ortho positions are available. researchgate.net

Photocatalysis : Visible-light photocatalysis offers a mild approach for halogenation. mdpi.com For instance, oxidative iodination of electron-rich arenes has been achieved using I₂ with an organic photocatalyst like anthraquinone (B42736) under irradiation. mdpi.com

These advanced methods provide synthetic routes to halogenated benzoic acids with precise regiochemical control, which is essential for constructing the this compound framework.

Derivatization and Functionalization Reactions of this compound

The two distinct halogen substituents on the this compound ring provide handles for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of Hydroxyl Moieties

Research detailing the specific oxidation of the hydroxyl group of this compound is not extensively available in published literature. However, based on the general reactivity of phenolic compounds, the hydroxyl group in this molecule would be susceptible to oxidation.

Typically, the oxidation of a phenol can lead to the formation of a corresponding quinone. The presence of both electron-withdrawing (bromo and chloro) and electron-donating (hydroxyl) groups on the benzene (B151609) ring, along with the carboxylic acid group, would influence the feasibility and outcome of such a reaction. The specific reagents and conditions required for this transformation for this particular molecule have not been documented.

Table 1: Hypothetical Oxidation Reactions of this compound

Oxidizing AgentPotential ProductReaction ConditionsReference
Not AvailableNot AvailableNot AvailableN/A

Reduction Reactions for Dehalogenation or Hydroxyl Modification

Specific studies on the reduction reactions for dehalogenation or hydroxyl modification of this compound are not readily found in the current body of scientific literature.

In principle, catalytic hydrogenation is a common method for the dehalogenation of aryl halides. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are often employed. Such a reaction could potentially remove the bromine and/or chlorine atoms from the benzene ring. The modification of the hydroxyl group through reduction is less common, as it is already in a reduced state.

Table 2: Potential Reduction Reactions of this compound

Reducing Agent/CatalystPotential TransformationReaction ConditionsReference
Not AvailableNot AvailableNot AvailableN/A

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functional group in this compound is expected to undergo standard esterification and amidation reactions.

Esterification: A common method for the esterification of hydroxybenzoic acids involves the reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or by using coupling agents. Another approach involves reacting the hydroxybenzoic acid with a halogenated compound in a biphasic medium with a strong base, though this can sometimes lead to competing O-alkylation of the hydroxyl group. azurewebsites.net A patented method for the esterification of hydroxybenzoic acids utilizes a reaction with a halogenated derivative in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine to improve selectivity. azurewebsites.net

Amidation: The formation of an amide would typically proceed by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine.

Table 3: Representative Esterification and Amidation Reactions

Reaction TypeReagentsProduct TypeGeneral Conditions
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)EsterHeat
EsterificationHalogenated derivative, Nonquaternizable tertiary amineEsterHomogeneous liquid phase
Amidation1. SOCl₂ or (COCl)₂ 2. AmineAmideStepwise reaction, often at low temperatures
AmidationAmine, Coupling Agent (e.g., DCC, EDC)AmideTypically at room temperature

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of a similar compound, 3-chlorosalicylic acid, shows characteristic peaks that can be used for comparison. nih.gov For instance, the O-H stretch of the carboxylic acid would likely appear as a broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band around 1700-1680 cm⁻¹. The phenolic O-H stretch would also contribute to the broadness of the hydroxyl absorption. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, generally in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-3-chloro-2-hydroxybenzoic acid

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (broad)
C=O Stretch1700-1680
Phenolic Hydroxyl (-OH)O-H Stretch~3200 (broad)
Aromatic RingC=C Stretch1600-1450
C-H Stretch~3100-3000
Carbon-Halogen BondsC-Cl Stretch800-600
C-Br Stretch700-500

Note: This table is predictive and based on the analysis of similar compounds. Experimental data for this compound is required for definitive peak assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

Specific experimental UV-Vis spectral data for this compound is not widely published. However, the presence of the benzene (B151609) ring with its auxochromic (-OH, -Cl, -Br) and chromophoric (-COOH) substituents would be expected to result in characteristic absorption maxima (λmax) in the UV region. The electronic transitions are influenced by the solvent polarity.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Type of TransitionChromophore/SystemPredicted Absorption Maximum (λmax)
π → πSubstituted Benzene Ring~200-220 nm and ~250-290 nm
n → πCarbonyl group (C=O)~300-330 nm (weak)

Note: The predicted values are based on general principles of UV-Vis spectroscopy for substituted aromatic compounds. Experimental verification is necessary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. For a compound like this compound, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For acidic aromatic compounds, reversed-phase HPLC is commonly used. While a specific HPLC method for this compound is not detailed in available literature, a general approach can be outlined. Such a method would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. The development of a validated HPLC method would be crucial for quality control and impurity profiling. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and lower solvent consumption. Commercial suppliers of related isomers like 3-Bromo-6-chloro-2-hydroxybenzoic acid indicate the availability of UPLC data, suggesting that this technique is suitable for the analysis of such compounds. bldpharm.com A UPLC method for this compound would follow similar principles to an HPLC method but with optimized parameters for the UPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. nih.gov Benzoic acids, due to their polarity and low volatility, are not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert the polar functional groups (-COOH and -OH) into less polar, more volatile derivatives. nih.gov

A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. unina.itresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated derivative of this compound would be sufficiently volatile for GC separation. The mass spectrometer then provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for definitive identification.

Crystallographic Analysis and Solid State Characterization

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

A successful SC-XRD experiment on a suitable single crystal of 6-bromo-3-chloro-2-hydroxybenzoic acid would provide the fundamental data for a complete structural characterization.

The diffraction pattern obtained from the SC-XRD analysis would allow for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction data would further lead to the unambiguous assignment of the space group, which describes the symmetry elements present in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (To be determined)
Chemical FormulaC₇H₄BrClO₃
Formula Weight(To be determined)
Crystal System(To be determined)
Space Group(To be determined)
a (Å)(To be determined)
b (Å)(To be determined)
c (Å)(To be determined)
α (°)(To be determined)
β (°)(To be determined)
γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Calculated Density (g/cm³)(To be determined)

The refined crystal structure would reveal the precise molecular conformation of this compound. This includes the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and hydroxyl groups relative to the ring, and any intramolecular interactions. Key bond lengths and angles would be determined with high precision.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C-Br(To be determined)
C-Cl(To be determined)
C-O (hydroxyl)(To be determined)
C-C (carboxyl)(To be determined)
C=O (carboxyl)(To be determined)
C-O-H (hydroxyl)(To be determined)
O-C=O (carboxyl)(To be determined)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. A detailed crystallographic analysis would allow for the identification and characterization of these interactions, which dictate the supramolecular assembly.

The presence of both a hydroxyl and a carboxylic acid group makes this compound a prime candidate for forming extensive hydrogen bonding networks. It would be anticipated that the carboxylic acid groups form dimers via strong O-H···O hydrogen bonds. The hydroxyl group could also participate as a hydrogen bond donor or acceptor.

The bromine and chlorine substituents on the aromatic ring introduce the possibility of halogen bonding. These interactions, where a halogen atom acts as an electrophilic species, could play a significant role in the crystal packing, potentially forming C-Br···O or C-Cl···O contacts.

Hirshfeld Surface Analysis and Fingerprint Plots

Quantitative Contribution of Interatomic Contacts to Crystal Packing

A data table quantifying the percentage contribution of various intermolecular contacts (e.g., H···H, O···H, Cl···H, Br···H, C···H) to the Hirshfeld surface would be presented here. This provides a numerical breakdown of the forces holding the crystal lattice together.

Visualization of Non-Covalent Interactions within the Crystal Lattice

This would involve the presentation and interpretation of 2D fingerprint plots derived from the Hirshfeld surface. These plots graphically represent the intermolecular contacts, with distinct patterns corresponding to specific types of interactions, such as hydrogen bonds and halogen bonds.

Crystal Packing Environment and Energy Frameworks

Until such time as the crystal structure of This compound is determined and published, a detailed and authoritative article on its solid-state characteristics as outlined cannot be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying substituted benzoic acids. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate various properties.

For 6-bromo-3-chloro-2-hydroxybenzoic acid, DFT calculations would establish the ground state geometry, including key bond lengths, bond angles, and dihedral angles. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group is a critical feature, influencing the planarity and stability of the molecule. This is a well-studied feature in salicylic (B10762653) acid and its derivatives. researchgate.netmwjscience.comresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO orbitals would show the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) sites. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the halogen atoms, indicating sites prone to electrophilic attack or formation of non-covalent interactions like hydrogen and halogen bonds.

Table 1: Predicted Molecular Properties of Halogenated Salicylic Acids from DFT Calculations

Property Typical Predicted Value Significance
HOMO-LUMO Gap 4.0 - 5.0 eV Indicates chemical reactivity and stability.
Dipole Moment 2.0 - 4.0 D Measures molecular polarity.
Intramolecular H-bond (O-H···O) distance 1.6 - 1.8 Å Confirms and quantifies the strength of the internal hydrogen bond.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory can provide highly accurate results, though they are more computationally demanding than DFT. cdnsciencepub.com

These methods are often used as a benchmark to validate DFT results. For substituted benzoic acids, ab initio calculations can provide precise energies, geometries, and electronic properties. cdnsciencepub.comucl.ac.ukacs.org For instance, STO-3G is a minimal basis set used in initial ab initio studies to investigate substituent effects in aromatic derivatives. cdnsciencepub.com More advanced methods can be used to study complex phenomena like the mechanism of thermal decarboxylation in aqueous solutions. oipub.com The accuracy of these methods is crucial for creating reliable theoretical models of molecular behavior.

Substituted benzoic acids can exist in different conformations due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic group to the phenyl ring and the C-O bond of the hydroxyl group. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

For this compound, the dominant conformation is expected to be planar, stabilized by the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid. This interaction creates a six-membered ring structure that significantly lowers the energy of this conformer compared to others where the hydrogen bond is absent. Computational studies on salicylic acid have shown that this intramolecular hydrogen bond is a key factor in its structure and properties. researchgate.netmwjscience.com

The potential energy surface can be mapped by systematically rotating the dihedral angles of the -COOH and -OH groups. This would reveal the energy minima corresponding to stable conformers and the transition states corresponding to rotational energy barriers. The global minimum on this energy landscape would correspond to the most stable, planar, hydrogen-bonded conformation.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.comnih.gov This method is instrumental in drug discovery and molecular biology.

Molecular docking simulations can be used to predict how this compound might bind to a specific protein target. The simulation places the ligand into the binding site of the protein and calculates a "docking score," which is an estimate of the binding affinity. Lower scores (more negative values) generally indicate stronger predicted binding.

The simulation also reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, likely interacting with polar amino acid residues like serine, threonine, or histidine in the protein's active site.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. The role of halogen substitution in enhancing binding affinity is a focus of many computational studies. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic and π-stacking interactions with nonpolar residues such as phenylalanine, tyrosine, or tryptophan.

Studies on other benzoic acid derivatives have successfully used docking to predict their potential as inhibitors for targets like the SARS-CoV-2 main protease and carbonic anhydrase. nih.govniscpr.res.inniscpr.res.in These studies provide a framework for how this compound could be similarly investigated.

Table 2: Potential Intermolecular Interactions in Ligand-Protein Docking

Interaction Type Functional Group on Ligand Potential Interacting Amino Acid Residue
Hydrogen Bond (Donor) Carboxyl (-COOH), Hydroxyl (-OH) Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Carbonyl (C=O), Hydroxyl (-OH) Arginine, Lysine, Histidine
Halogen Bond Bromo (-Br), Chloro (-Cl) Backbone Carbonyl Oxygen, Serine
π-π Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan

The insights gained from molecular docking studies of this compound and related molecules can guide the structure-based design of new, more potent ligands. By understanding how the functional groups contribute to binding, modifications can be proposed to enhance affinity and selectivity.

For example, the positions of the halogen atoms are critical. Docking results might show that moving the bromine or chlorine atom to a different position on the ring could lead to more favorable halogen bonds or avoid steric clashes within the binding pocket. Computational analyses on halogenated inhibitors show that the type and position of the halogen can significantly affect binding energy, with an observed trend of F < Cl < Br < I for binding affinity in some systems. nih.gov

Furthermore, the scaffold of the benzoic acid can be modified. Adding or altering substituents could introduce new interaction points. For instance, replacing a hydrogen with a group that can form additional hydrogen bonds might improve the binding score. This iterative process of computational prediction followed by experimental validation is a cornerstone of modern drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can be instrumental in predicting its potential biological effects and in the design of new, more potent analogs.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. In a typical CoMFA study, a series of structurally related compounds are aligned, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various grid points in a 3D box surrounding the molecules. nih.gov These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

For a series of halogenated aromatic compounds, CoMFA can help in understanding how the size and electronic nature of substituents influence their interaction with a biological target. nih.gov For instance, a CoMFA model for a set of substituted salicylic acid derivatives might reveal that bulky substituents at a particular position decrease activity, while electronegative groups at another position enhance it. These insights are visualized through contour maps, where different colored regions indicate areas where specific properties are favorable or unfavorable for activity.

Table 1: Representative CoMFA Model Statistics for a Series of Dihydroorotate Dehydrogenase (DHODH) Inhibitors (Aryl Carboxylic Acid Amide Derivatives)

ParameterValue
Cross-validated coefficient (q²)0.636
Conventional coefficient (r²)0.993
Predicted r² for test set (r²pred)0.563
Number of ComponentsNot Specified

Data sourced from a study on aryl carboxylic acid amide derivatives as DHODH inhibitors, as specific data for this compound is not available. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which results in smoother contour maps and can sometimes provide more interpretable models than CoMFA. mdpi.com

In the context of substituted hydroxybenzoic acids, a CoMSIA model could provide a more detailed understanding of the intermolecular interactions governing their biological activity. For example, the model might highlight the importance of a hydrogen bond acceptor at the ortho-hydroxyl group and a hydrophobic region corresponding to the halogen substituents for optimal binding to a target protein.

Table 2: Representative CoMSIA Model Statistics for a Series of α1A-Adrenergic Receptor Antagonists

ParameterValue
Cross-validated coefficient (q²)0.840
Conventional coefficient (r²)Not Specified
Predicted r² for test set (r²pred)0.671
Number of Components3

Data sourced from a study on α1A-adrenergic receptor antagonists, as specific data for this compound is not available. nih.gov

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups. pharmacophorejournal.com

For a compound like this compound, a pharmacophore model could be developed based on a set of known active molecules that act on a particular biological target. This model would highlight the key features, such as the spatial arrangement of the hydroxyl and carboxyl groups, and the positions of the halogen atoms, that are crucial for activity. The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. pharmacophorejournal.com For instance, a pharmacophore hypothesis for a series of α-glucosidase inhibitors was developed with features including two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. researchgate.net

Table 3: Example of a Pharmacophore Hypothesis for a Set of Anticancer Agents

HypothesisFeaturesR² value
HNRRR_15011 Hydrophobic, 1 Negative Ionizable, 3 Aromatic Rings0.9103

Data sourced from a study on flavonoid derivatives as α-glucosidase inhibitors, as specific data for this compound is not available. researchgate.net

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Density Functional Theory (DFT) is a commonly used method for this purpose.

For this compound, computational methods can be used to calculate its vibrational frequencies, which correspond to the peaks observed in its IR and Raman spectra. These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of the O-H, C=O, and C-halogen bonds. researchgate.net Similarly, NMR chemical shifts can be calculated to assist in the interpretation of experimental ¹H and ¹³C NMR spectra.

A study on salicylic acid and its hydrates utilized computational chemistry to complement experimental rotational spectroscopy data, providing insights into the molecule's structure and intramolecular hydrogen bonding. mdpi.comnih.gov

Table 4: Comparison of Experimental and Computationally Predicted Vibrational Frequencies for Acetylsalicylic Acid

Vibrational ModeExperimental FT-IR (cm⁻¹)Simulated FT-IR (cm⁻¹)
Aromatic C=C Stretch~1600~1600
Ester C=O Stretch1751~1750
Carboxylic Acid C=O Stretch1687~1690

Data adapted from a study on acetylsalicylic acid, as specific data for this compound is not available. The values are approximate. researchgate.net

Reaction Mechanism Elucidation using Computational Tools

Computational tools are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, computational methods could be used to study various reactions, such as its synthesis, derivatization, or degradation. For example, DFT calculations could be employed to investigate the mechanism of electrophilic aromatic substitution reactions on the benzoic acid ring, providing insights into the regioselectivity of such reactions. acs.org Computational studies can also shed light on the role of catalysts in facilitating specific chemical transformations. The mechanism of the reaction between benzoic acid and substituted diphenyldiazomethanes has been investigated, providing a basis for how similar reactions could be studied computationally. acs.org

Applications in Advanced Chemical and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The multiple reactive sites on 6-bromo-3-chloro-2-hydroxybenzoic acid render it a highly useful intermediate in organic synthesis. The carboxylic acid and hydroxyl groups can undergo esterification and etherification reactions, while the carbon-halogen bonds provide sites for cross-coupling reactions, which are fundamental to constructing complex molecular architectures.

Halogenated benzoic acids are crucial precursors in the pharmaceutical industry. The strategic placement of bromo and chloro substituents on the this compound ring allows for selective chemical transformations. For instance, the carbon-bromine bond is often more reactive than the carbon-chlorine bond in certain transition-metal-catalyzed cross-coupling reactions, enabling sequential and controlled functionalization of the aromatic ring.

This reactivity is analogous to that seen in closely related compounds. For example, a molecule with a similar "6-bromo-3-chloro" substitution pattern serves as a key intermediate in the synthesis of TMC-207, a novel antitubercular agent. google.com Furthermore, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are widely explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and anti-cancer properties. researchgate.netnih.gov The presence of halogens can enhance the lipophilicity and metabolic stability of drug candidates, often improving their pharmacological profiles. The structural framework of this compound is therefore highly relevant for the development of new therapeutic agents.

Table 1: Examples of Related Halogenated Aromatic Acids in Pharmaceutical Synthesis
Compound/FragmentPharmaceutical Application/Intermediate ForSource
"6-bromo-3-chloro" phenyl moietyKey intermediate for the antitubercular agent TMC-207 google.com
Salicylic acid derivativesPrecursors for a wide range of drugs with anti-inflammatory and antimicrobial properties researchgate.netnih.gov
Chromene derivatives (synthesized from halogenated precursors)Exhibit antitumor, antiviral, and antimicrobial activities researchgate.net

Benzoic acid derivatives have a long history of use in the agricultural sector. Notably, 3,6-dichloro-2-methoxybenzoic acid, known as Dicamba, is a widely used herbicide. google.com This highlights the utility of the chlorinated benzoic acid scaffold in creating agrochemically active molecules. Research has shown that modifying benzoic acid structures, such as through bromination, can yield compounds with significant herbicidal and fungicidal activities. google.com For example, 3-bromo-4-methoxybenzoic acid has demonstrated inhibitory effects against various plant pathogens like apple rot and grape white rot, as well as activity as a plant growth regulator. google.com

Salicylic acid itself is a key signaling molecule in plants, inducing systemic acquired resistance (SAR) against a broad range of pathogens. mdpi.com Consequently, synthetic derivatives of salicylic acid are of great interest for developing new, environmentally compatible crop protection agents. mdpi.comicm.edu.pl The halogen atoms on this compound can be leveraged to tune the biological activity and physical properties of potential agrochemical candidates derived from its structure.

Potential in Functional Materials Research

The field of materials science increasingly relies on precisely designed organic molecules to create materials with tailored electronic, optical, and physical properties. Halogenated aromatic compounds are particularly important in this domain.

Benzoic acids can be incorporated into polymers through methods like multicomponent reactions to form polyesters and polyamides. researchgate.net The inclusion of guest molecules like benzoic acid into the crystalline phases of polymers such as syndiotactic polystyrene (sPS) is another area of research, which can prevent the aggregation of functional additives and enhance material properties. mdpi.com

The introduction of halogen atoms onto the benzoic acid monomer can significantly influence the characteristics of the resulting polymer. Halogens can:

Enhance Thermal Stability and Flame Retardancy: The presence of bromine and chlorine is a well-established strategy for creating flame-retardant materials.

Modify Electronic Properties: Halogens are electron-withdrawing, which can alter the electronic landscape of a conjugated polymer, impacting its conductivity and optical properties for use in organic electronics.

Serve as Reactive Handles: The carbon-halogen bonds can be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

The development of sensitive and selective chemical sensors is critical for environmental monitoring, food safety, and medical diagnostics. Benzoic acid and its derivatives have been the target analytes in various sensor designs, including biosensors and terahertz metasurface sensors.

While often the target, a molecule like this compound also has potential as a building block for the sensing material itself. It could be incorporated into a metal-organic framework (MOF) or a polymer matrix. The specific arrangement of its functional groups—the hydroxyl, carboxyl, and halogens—could create a unique binding pocket for a target analyte. The interaction between the sensor material and the analyte could induce a measurable change in fluorescence, conductivity, or resonant frequency, forming the basis of a sensing mechanism.

Environmental Applications and Bioremediation Potential

The widespread use of halogenated organic compounds has led to environmental contamination, prompting research into their fate and remediation. nih.gov The biodegradation of chloro- and bromobenzoic acids has been studied, revealing that various microorganisms possess the enzymatic machinery to break down these persistent pollutants. nih.gov

Microbial degradation of halogenated aromatics typically involves a dehalogenation step, where the halogen atom is removed from the aromatic ring, followed by ring cleavage. nih.govresearchgate.net Studies on monohalogenated benzoic acids have shown that the position of the halogen affects the degradation rate, with 4-substituted isomers often degrading faster than 3-substituted or 2-substituted isomers. nih.gov

For a di-halogenated compound like this compound, degradation would likely be initiated by specialized microbial consortia rather than single strains. nih.gov These consortia can work synergistically to carry out the necessary dehalogenation and subsequent mineralization steps. The process can be influenced by environmental conditions such as pH and the presence of other pollutants. nih.gov Furthermore, phytoremediation, which uses plant-bacteria associations, has shown promise in degrading mixtures of chlorinated benzoic acids in soil. oup.com

Table 2: Key Research Findings on the Bioremediation of Halogenated Benzoic Acids
FindingOrganism/SystemTarget Compound(s)Source
Degradation order is typically para > meta > ortho for monohalogenated isomers.Microbial consortia from industrial wastewaterMonochloro- and Monobromo-benzoic acids nih.gov
Afipia sp. was a frequently detected genus in enrichment cultures degrading halogenated benzoic acids.Microbial consortiaChloro- and Bromo-benzoic acids nih.gov
Plant-bacteria associations can effectively degrade mixtures of contaminants.Elymus dauricus with Pseudomonas strains3-chlorobenzoic acid oup.com
Degradation pathways often converge on hydroxylated intermediates like catechol or protocatechuic acid before ring cleavage.Various microorganismsMonohydroxybenzoic acids researchgate.net
Dehalogenation is a critical and often rate-limiting step in the biodegradation of halogenated aromatics.Various microorganismsHalogenated aromatic compounds nih.gov

Role in Microbial Contamination Control

Halogenated phenolic compounds and benzoic acid derivatives are recognized for their antimicrobial properties. The presence of halogen atoms, such as bromine and chlorine, on an aromatic ring can significantly enhance the antimicrobial efficacy of a compound. This is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, and induce oxidative stress within the microbial cells.

While specific studies on this compound are lacking, research on other halogenated hydroxybenzoic acids suggests potential mechanisms of action. For instance, the antimicrobial activity of similar compounds is often evaluated against a range of bacteria and fungi. Key parameters in such studies include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the compound's effectiveness.

Table 1: Illustrative Antimicrobial Activity Data for Structurally Related Halogenated Phenolic Compounds

CompoundTest OrganismMIC (µg/mL)Reference
5-chloro-2-hydroxybenzoic acid derivativeStaphylococcus aureus15.62-31.25Fictional Data
3,5-dibromo-2-hydroxybenzoic acidEscherichia coli62.5Fictional Data
4-bromo-3-chlorophenolCandida albicans125Fictional Data

Note: The data in this table is illustrative and not based on actual experimental results for this compound. It is intended to show how such data is typically presented.

The position and nature of the halogen substituents on the benzoic acid ring are critical in determining the spectrum and potency of antimicrobial activity. The combination of a bromo and a chloro group, along with a hydroxyl and a carboxylic acid group, in this compound suggests that it could possess noteworthy antimicrobial properties, though experimental validation is required.

Potential for Degradation of Pollutants

The degradation of halogenated aromatic compounds is a significant area of environmental research, as these compounds are often persistent and toxic pollutants. The degradation of such compounds can occur through biotic (microbial) or abiotic (photocatalytic, chemical) pathways.

Microbial degradation of halogenated aromatics typically involves initial enzymatic attacks that lead to the removal of the halogen atoms (dehalogenation) and the cleavage of the aromatic ring. Microorganisms have evolved specific enzymes, such as dioxygenases and monooxygenases, to initiate the breakdown of these complex structures. The presence of both bromine and chlorine on the aromatic ring of this compound would likely influence its susceptibility to microbial degradation. The specific positions of these halogens, along with the hydroxyl and carboxyl groups, would determine the initial enzymatic steps in its catabolic pathway.

Abiotic degradation methods, such as advanced oxidation processes (AOPs), are also employed for the removal of halogenated organic pollutants. These processes generate highly reactive species, like hydroxyl radicals, that can non-selectively attack and break down the pollutant molecules. The structure of this compound would make it a candidate for degradation by such methods.

Table 2: Potential Degradation Pathways for Halogenated Aromatic Compounds

Degradation MethodKey Reactants/EnzymesPotential Intermediates
Aerobic BiodegradationDioxygenases, DehalogenasesHalogenated catechols, Ring-cleavage products
Anaerobic BiodegradationReductive dehalogenasesDehalogenated benzoic acids
PhotocatalysisTiO₂, UV light, H₂O₂Hydroxylated derivatives, Mineralization products (CO₂, H₂O, halides)

Note: This table outlines general pathways and is not based on specific experimental data for this compound.

Further research is necessary to determine the specific degradation pathways and kinetics for this compound. Such studies would be crucial for assessing its environmental fate and for developing effective remediation strategies for environments contaminated with this or similar compounds.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 6-Bromo-3-chloro-2-hydroxybenzoic Acid

Direct and extensive research focused exclusively on this compound is not widely documented in current scientific literature. The existing landscape is primarily built upon foundational knowledge of related substituted benzoic acids and salicylic (B10762653) acid derivatives. Halogenated benzoic acids are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgijcrt.org The specific combination of bromine and chlorine substituents on a 2-hydroxybenzoic acid scaffold is synthetically challenging, which may contribute to the sparse data.

Research on analogous compounds provides a framework for predicting its potential. For instance, hydrazones derived from structurally similar aldehydes, such as 3-bromo-5-chloro-2-hydroxybenzaldehyde, have been synthesized and shown to possess antimicrobial activities, suggesting that the core halogenated hydroxybenzoyl moiety is a valuable pharmacophore. semanticscholar.org The primary focus within the broader class of substituted benzoic acids has been on understanding how different substitution patterns influence acidity, reactivity, and biological efficacy. nih.gov Therefore, the current research landscape for this compound is largely speculative, relying on extrapolations from its chemical relatives to underscore its potential as a target for future synthesis and application-oriented studies.

Unexplored Synthetic Avenues and Methodological Advancements

Key Unexplored Synthetic Strategies:

Late-Stage C-H Functionalization: Recent breakthroughs in transition-metal-catalyzed C-H activation offer a powerful strategy for introducing functional groups directly onto an aromatic ring, bypassing the need for pre-functionalized precursors. beilstein-journals.org Methodologies for ortho- and meta-C-H functionalization of benzoic acids, often using palladium or iridium catalysts, could be adapted to introduce the chloro or bromo substituents onto a simpler 2-hydroxybenzoic acid template in a step-economic fashion. nih.govcas.cn

Electrochemical Synthesis: Electrochemical methods are gaining traction as sustainable alternatives to traditional synthesis. The carboxylation of aryl halides using electrochemically generated CO from CO2 is a promising route. nih.gov An appropriately substituted bromochlorophenol could potentially be carboxylated using this green methodology.

Advanced Catalytic Systems: The development of novel catalysts, such as metal-free carbocatalysts, could provide new pathways for the oxidation of corresponding aldehydes or the direct functionalization of the aromatic core under milder conditions. rsc.org

These advanced methods represent a significant departure from classical approaches and their application to the synthesis of this compound remains a fertile ground for future research.

Synthetic Advancement Potential Application Key Advantage
Late-Stage C-H FunctionalizationSelective introduction of Cl or Br onto a benzoic acid core.High atom and step economy; avoids pre-functionalization. beilstein-journals.org
Electrochemical CarboxylationSynthesis from an aryl halide precursor using CO2.Utilizes sustainable feedstocks; mild reaction conditions. nih.gov
Novel Heterogeneous CatalysisOxidation of a corresponding aldehyde or direct ring functionalization.Catalyst recyclability; environmentally benign processes. rsc.org

Advanced Mechanistic Investigations of Biological Interactions

The biological potential of this compound is predicated on the ability of its functional groups to engage in specific non-covalent interactions with macromolecular targets. The hydroxyl and carboxyl groups are classic hydrogen bond donors and acceptors. Furthermore, the covalently bonded bromine and chlorine atoms can act as halogen bond donors. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electropositive region on the halogen (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein or nucleic acid. nih.govresearchgate.net

Future mechanistic studies should aim to elucidate these interactions at an atomic level.

Structural Biology: Co-crystallization of the compound with target proteins (e.g., enzymes or receptors) followed by X-ray diffraction analysis could provide direct evidence of binding modes, confirming the roles of both hydrogen and halogen bonds. rsc.org

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction with biological targets, helping to dissect the energetic contributions of the different functional groups.

In Vitro Assays: Investigating the compound's effect on specific biological pathways is crucial. For example, based on the activities of related compounds, it could be screened for its ability to modulate proteostasis network modules or inhibit enzymes like cyclooxygenase. mdpi.comnih.gov

Understanding these fundamental interactions is critical for the rational design of new therapeutic agents based on this chemical scaffold. rsc.org

Novel Applications in Interdisciplinary Scientific Domains

Beyond its potential in medicinal chemistry, the unique structure of this compound makes it an attractive building block for applications in materials science and chemical biology.

Functional Materials: The carboxylic acid group provides a handle for covalent attachment to other molecules or surfaces. For instance, it could be used to functionalize magnetic nanoparticles, creating novel materials with tailored catalytic or binding properties. nih.gov The aromatic core and halogen substituents could be exploited in the design of liquid crystals or organic semiconductors where intermolecular interactions are key to material performance.

Chemical Probes: The compound could be modified with fluorescent tags or biotin labels to create chemical probes. These probes could be used to identify and study new biological targets through affinity-based proteomics or to visualize cellular processes.

Polymer Chemistry: As a functionalized monomer, it could be incorporated into polymers to imbue them with specific properties, such as enhanced thermal stability, flame retardancy (due to the halogens), or antimicrobial surfaces.

The interdisciplinary potential of this compound is vast, and its exploration could lead to the development of novel technologies across multiple scientific fields.

Prospects for Computational Modeling in Compound Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules. nih.gov For a compound like this compound, where experimental data is sparse, computational methods offer a powerful starting point for predicting its properties and guiding future research.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, vibrational frequencies, and reactivity descriptors like the HOMO-LUMO gap and molecular electrostatic potential surface. researchgate.net This information provides fundamental insights into its chemical behavior and potential interaction sites. nih.gov

Molecular Docking: In silico docking simulations can predict the binding poses and affinities of the compound against a library of known biological targets, such as bacterial or viral enzymes. stmjournals.comresearchgate.net This allows for the rapid and cost-effective screening of its potential as a therapeutic agent.

ADME/Tox Prediction: A variety of computational models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. nih.gov Applying these tools to this compound can help assess its drug-likeness and identify potential liabilities early in the research process.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in solution or when bound to a biological target, providing a deeper understanding of the stability of its conformations and interactions over time. ucl.ac.uk

By leveraging these computational tools, researchers can prioritize synthetic targets, generate testable hypotheses about biological activity, and rationally design derivatives of this compound with optimized properties for specific applications.

Q & A

Q. What strategies align spectroscopic data with computational modeling for this compound?

  • Answer : Optimize molecular geometry using Gaussian 09 (B3LYP/6-311+G(d,p)) and simulate IR/NMR spectra. Compare experimental vs. calculated chemical shifts (RMSD <0.3 ppm for ¹H NMR). Discrepancies in OH stretching (IR) indicate hydrogen bonding, modeled via explicit solvent molecules in Spartan .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.